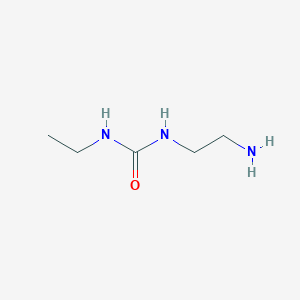

3-(2-Aminoethyl)-1-ethylurea

Description

Contextualization within the Landscape of Substituted Urea (B33335) Chemistry

Substituted ureas are organic compounds that feature one or more hydrogen atoms on the nitrogen atoms of the parent urea molecule replaced by other substituent groups. This class of molecules is of profound interest in medicinal chemistry and drug design. google.comresearchgate.net The urea functional group possesses a unique combination of properties; it has both hydrogen bond donor and acceptor capabilities, which allows for critical interactions with biological targets like enzymes and receptors. researchgate.net Furthermore, the urea group's resonance structures create a dipole that can enhance the strength of these hydrogen bonds. researchgate.net

The synthesis of substituted ureas is a well-established field, with numerous methods developed to create these structures. njit.edu Common approaches involve the reaction of an amine with an isocyanate or an activated carbamate (B1207046). google.comgoogle.com However, ongoing research seeks to develop more efficient and safer synthetic routes, particularly for complex or asymmetrically substituted ureas. google.com The conformational behavior of N,N'-disubstituted ureas is also a key area of study, as the spatial arrangement of the substituents significantly influences the molecule's biological activity and physical properties. researchgate.net Depending on the nature of the substituents, these molecules can adopt different low-energy conformations, which is a critical consideration in rational drug design. researchgate.netresearchgate.net

Significance of Aminoethylurea Motifs in Chemical Synthesis and Molecular Design

The aminoethylurea motif, which incorporates an ethylamine (B1201723) chain into the urea backbone, represents a particularly versatile structural unit in chemical synthesis. This motif is frequently employed as a building block or intermediate in the creation of more complex bioactive molecules. chemimpex.comsmolecule.com The presence of a primary or secondary amine at the terminus of the ethyl chain provides a reactive handle for further chemical modifications, such as acylation or alkylation, allowing for the construction of diverse molecular libraries. smolecule.com

This structural feature is integral to numerous compounds investigated in pharmaceutical and biochemical research. chemimpex.com For example, aminoethylurea derivatives have been incorporated into molecules designed as kinase inhibitors for cancer research, demonstrating the motif's utility in developing targeted therapies. smolecule.comevitachem.com The ability of the aminoethylurea structure to act as a flexible linker and participate in hydrogen bonding makes it a valuable component in designing molecules that can effectively interact with biological systems. chemimpex.com Researchers have utilized this motif in the synthesis of compounds for applications ranging from potential treatments for neurological disorders to the development of agrochemicals. chemimpex.comsmolecule.com The study of how the aminoethylurea portion of a molecule interacts with biological targets, such as through protein binding studies, is crucial for understanding its mechanism of action and therapeutic potential. smolecule.com

Overview of Academic Research Trajectories for 3-(2-Aminoethyl)-1-ethylurea

The compound this compound is a specific example within the broader class of aminoethylurea structures. It is primarily documented in chemical literature and supplier catalogs as a research chemical and a synthetic intermediate. chemimpex.comfluorochem.co.ukamericanelements.com Its hydrochloride salt, 1-(2-Aminoethyl)-3-ethylurea hydrochloride, is also commercially available and used in laboratory settings, where its stability and solubility in aqueous solutions are advantageous. chemimpex.com

Research involving this compound focuses on its utility as a building block for creating more complex molecules. chemimpex.com It serves as a key intermediate in the synthesis of various compounds, particularly for pharmaceutical development where it might be used to construct molecules targeting neurological disorders or in biochemical research to study enzyme activity and protein interactions. chemimpex.com While extensive studies detailing the biological activity of this compound itself are not widely published, its value is established through its incorporation into larger, more complex structures that are subjects of active investigation. The fundamental chemical properties of this compound and its hydrochloride salt have been cataloged, providing a foundation for its use in synthetic chemistry. fluorochem.co.ukamericanelements.combldpharm.com

Chemical Properties of this compound and its Hydrochloride Salt

Explore the key chemical identifiers and properties for this compound and its common salt form.

| Property | This compound | 1-(2-Aminoethyl)-3-ethylurea Hydrochloride |

| CAS Number | 83019-87-8 bldpharm.com | 53673-39-5 chemimpex.comfluorochem.co.uk |

| Molecular Formula | C5H13N3O bldpharm.com | C5H14ClN3O fluorochem.co.ukamericanelements.com |

| Molecular Weight | 131.18 g/mol bldpharm.com | 167.64 g/mol chemimpex.comamericanelements.com |

| Canonical SMILES | CCNC(=O)NCCN fluorochem.co.uk | CCNC(=O)NCCN.Cl fluorochem.co.ukamericanelements.com |

| MDL Number | MFCD08899544 bldpharm.com | MFCD11040489 chemimpex.comfluorochem.co.uk |

| PubChem ID | --- | 11636866 chemimpex.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

1-(2-aminoethyl)-3-ethylurea |

InChI |

InChI=1S/C5H13N3O/c1-2-7-5(9)8-4-3-6/h2-4,6H2,1H3,(H2,7,8,9) |

InChI Key |

IAKKMMLYCAMLQR-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Aminoethyl 1 Ethylurea

Established Synthetic Pathways for the Core 3-(2-Aminoethyl)-1-ethylurea Structure

The direct synthesis of the this compound backbone relies on robust and well-documented chemical transformations. The primary methods involve the coupling of amine and isocyanate precursors or the use of mediating agents to facilitate urea (B33335) bond formation.

Amine-Isocyanate Condensation Reactions

The most conventional and direct route to N,N'-disubstituted ureas is the condensation reaction between an amine and an isocyanate. researchgate.net For the synthesis of this compound, this would involve the reaction of ethylenediamine (B42938) with ethyl isocyanate. In this reaction, the nucleophilic primary amino group of ethylenediamine attacks the electrophilic carbonyl carbon of ethyl isocyanate.

A probable mechanism involves the initial attack of one of the primary amine groups of ethylenediamine on the carbonyl carbon of ethyl isocyanate. This is followed by a proton transfer to form the stable urea product. To favor the monosubstituted product and avoid the formation of a symmetrical disubstituted urea by-product, careful control of stoichiometry and reaction conditions is essential. Using a large excess of ethylenediamine can help minimize the formation of the double-addition product. Alternatively, a protecting group strategy on one of the ethylenediamine nitrogens could ensure single-site reactivity.

The reaction of amines with isocyanates is generally high-yielding and proceeds under mild conditions. sci-hub.se Another approach involves the in situ generation of an isocyanate intermediate from a corresponding amine. For instance, an amine can be converted to an isocyanate using reagents like phosgene (B1210022) or its safer equivalent, triphosgene. This isocyanate can then react with a second amine to form the desired unsymmetrical urea.

Carbodiimide-Mediated Urea Formation Approaches

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in organic synthesis, primarily for the formation of amide bonds. nih.govgoogle.com While not the most direct method for urea synthesis, they can be employed in multi-step strategies.

One such strategy is the carbodiimide-mediated Lossen rearrangement. This involves the conversion of a hydroxamic acid into an isocyanate, which is then trapped by an amine to form a urea. For the target molecule, this would be a more complex, multi-step pathway and is generally less common than direct amine-isocyanate condensation for simple urea synthesis.

The general mechanism for carbodiimide-mediated coupling involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. sci-hub.se This intermediate is susceptible to nucleophilic attack. In the context of direct urea formation, this pathway is less straightforward. However, carbodiimides can facilitate the synthesis of ureas from thioureas through an oxidative desulfurization process. organic-chemistry.orggoogle.com This involves reacting a pre-formed thiourea (B124793), such as 1-(2-aminoethyl)-3-ethylthiourea, with an oxidizing agent in the presence of a carbodiimide (B86325) to yield the corresponding urea.

Tailored Synthesis of Analogs and Structurally Related Derivatives of Aminoethylureas

The core this compound structure serves as a scaffold that can be extensively modified to generate a library of analogs. These modifications can be introduced at various positions on the molecule, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry contexts.

Strategic Modification of the Aminoethyl Moiety

The aminoethyl portion of the molecule offers a prime site for structural diversification. By starting with different diamine precursors, a wide range of analogs can be synthesized. For instance, using substituted diamines allows for the introduction of various functionalities.

Research has shown the synthesis of complex urea derivatives where the aminoethyl group is part of a larger or more functionalized backbone. For example, a synthetic route to 1,1-dioctadecyl-3-{2-[Bis(2-hydroxyethyl)amino]ethyl}urea involves the reaction of N,N-bis-(2-hydroxyethyl)-1,2-ethanediamine with N,N-dioctadecylcarbamyl chloride, showcasing substitution on the terminal nitrogen of the aminoethyl group. prepchem.com Similarly, analogs like 3-(2-aminoethyl)-1-[2-(3-bromophenyl)ethyl]urea have been documented, where one of the ethyl groups is replaced by a substituted aromatic moiety. molport.com

Post-synthetic modification strategies are also employed, particularly in more complex systems like oligonucleotides, where an aminoethyl urea unit can be introduced and further functionalized. mdpi.comresearchgate.net This highlights the chemical tractability of the terminal amino group for further derivatization.

Table 1: Examples of Analogs with Modified Aminoethyl Moieties

| Analog Name | Modification on Aminoethyl Moiety | Synthetic Precursor Example |

| 1,1-dioctadecyl-3-{2-[Bis(2-hydroxyethyl)amino]ethyl}urea | Bis(2-hydroxyethyl) substitution on the terminal amine | N,N-bis-(2-hydroxyethyl)-1,2-ethanediamine prepchem.com |

| 3-(2-aminoethyl)-1-[2-(3-bromophenyl)ethyl]urea | Replacement of ethyl group with a 2-(3-bromophenyl)ethyl group | 2-(3-bromophenyl)ethan-1-amine and a protected ethylenediamine derivative |

| 1-(3-Chloro-4-methylphenyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea | Complex thioether linkage | 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine rsc.org |

| 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(2-((7-chloroquinolin-4-yl)amino)ethyl)urea | Aminoethyl group linking two different heterocyclic systems | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine nih.gov |

Diversification and Substitution on the Ethylurea (B42620) Functional Group

The ethyl group attached to the urea nitrogen (N1 position) can be readily varied by selecting different isocyanate precursors. This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic substituents, significantly expanding the chemical space of the resulting urea derivatives. ontosight.ai

The synthesis generally involves reacting a common aminoethyl precursor, such as a protected ethylenediamine, with a diverse panel of isocyanates. For example, reacting N-Boc-ethylenediamine with various aryl isocyanates, followed by deprotection, would yield a library of 3-(2-aminoethyl)-1-arylureas. This approach is fundamental in creating libraries of compounds for screening purposes.

Examples from the literature demonstrate this principle effectively. The synthesis of quinoline-urea-benzothiazole hybrids was achieved by coupling various substituted benzothiazole (B30560) isocyanate precursors with an amino-quinoline core. nih.gov Another study describes the synthesis of 3-(3-(aminomethyl)phenyl)-1-ethyl-1-methylurea, where the substitution pattern on the urea nitrogen is varied.

Table 2: Diversification via Varied Isocyanate Precursors

| Amine Precursor | Isocyanate Precursor | Resulting Urea Analog Class |

| Ethylenediamine | Cyclopropyl isocyanate | 1-Cyclopropyl-3-(2-aminoethyl)urea molport.com |

| Ethylenediamine | Phenyl isocyanate | 1-Phenyl-3-(2-aminoethyl)urea |

| 3-(aminomethyl)benzylamine | Ethyl isocyanate | 3-(3-(Aminomethyl)phenyl)-1-ethylurea |

| 2-Aminobenzothiazole | Ethyl isocyanate | N-(Benzothiazol-2-yl)-N'-ethylurea |

Multi-Component Reaction Strategies for Urea Scaffold Integration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. frontiersin.orgpreprints.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and a urea (or thiourea) to produce dihydropyrimidinones. tandfonline.combohrium.comresearchgate.netorganic-chemistry.org By using a substituted urea like this compound (or a protected version) as the urea component, complex heterocyclic structures containing the target motif can be assembled. The reaction is typically acid-catalyzed and can be optimized using various catalysts and conditions, including microwave irradiation. tandfonline.comrsc.orgresearchgate.net

The Ugi reaction is another powerful MCR, typically involving four components: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.org While the classic Ugi reaction produces α-acylamino amides, variations have been developed to synthesize urea derivatives. tandfonline.com For example, a five-component reaction involving an amino acid, an isocyanate, a primary amine, a carbonyl compound, and an isocyanide can lead to polyfunctionalized urea derivatives in a single pot. tandfonline.com Urea itself has also been used as a reactant in deep eutectic solvents to facilitate Ugi-type reactions, showcasing the versatility of these methods. researchgate.netacademie-sciences.frnih.gov These advanced MCRs provide a powerful platform for embedding the aminoethylurea scaffold within larger, more complex molecular architectures. organic-chemistry.org

Principles of Sustainable Chemistry in Aminoethylurea Synthesis

The synthesis of substituted ureas, including this compound, has traditionally relied on methods that involve hazardous reagents such as phosgene and isocyanates. nih.gov In alignment with the principles of green chemistry, modern synthetic efforts are focused on developing more sustainable and environmentally benign pathways. These approaches aim to reduce waste, minimize the use of toxic substances, improve energy efficiency, and utilize renewable feedstocks. rsc.orgijsetpub.com The application of these principles to the synthesis of aminoethylureas involves innovations in catalytic systems and the optimization of reaction media.

A primary goal in the sustainable synthesis of ureas is the replacement of toxic carbonyl sources like phosgene with safer, more atom-economical alternatives. nih.gov Carbon dioxide (CO2), being an abundant, non-toxic, and renewable C1 feedstock, represents an ideal substitute. rsc.orgrsc.org Research has increasingly focused on catalytic methods that can efficiently convert CO2 and amines into urea derivatives.

Key developments in catalytic protocols include:

Direct Synthesis from CO2 and Amines : Methods have been developed for the synthesis of urea derivatives directly from the reaction of primary aliphatic amines with CO2, often without the need for a catalyst or organic solvent. rsc.org The reaction typically proceeds through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then dehydrates to form the final urea product. rsc.org

Electrochemical Synthesis : A green approach involves the electrochemical synthesis of urea compounds from CO2 and primary amines in ionic liquids. nih.govacs.org These reactions can be performed under mild conditions and at low potentials, with oxygen acting as the sole catalyst in the electrochemical loop. nih.gov This method avoids toxic reagents and leverages renewable electrical energy, marking a significant step towards sustainable industrial production. acs.org

Catalytic Carbonylation : Palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas with dinitrogen as the only byproduct. organic-chemistry.org Another approach involves selenium-assisted carbonylation of diamines with carbon monoxide, which can proceed catalytically in the presence of an oxidizing agent like oxygen. oup.com

Phosgene Substitutes : N,N'-Carbonyldiimidazole (CDI) is a crystalline, commercially available, and safer alternative to phosgene for preparing ureas. nih.gov It reacts with an amine to form an activated intermediate, which then reacts with a second amine to yield the urea derivative, avoiding the production of chlorinated byproducts. nih.gov

Zirconium-Catalyzed Exchange : Zirconium(IV) has been shown to catalyze exchange processes between carbamates and amines to form ureas, representing another pathway that avoids harsh reagents. organic-chemistry.org

These catalytic strategies offer significant advantages over traditional methods by enhancing safety, reducing waste, and in some cases, utilizing waste CO2 as a raw material.

Table 1: Comparison of Catalytic Protocols for Urea Synthesis

| Catalytic Approach | Key Reagents/Catalysts | Reaction Conditions | Green Chemistry Advantages |

| Direct CO2 Utilization | Amines, CO2 | Mild temperature and pressure, often solvent-free. rsc.org | Utilizes a renewable C1 source (CO2), high atom economy, avoids toxic reagents. rsc.org |

| Electrochemical Synthesis | Amines, CO2, O2, Ionic Liquids | Mild conditions, low electrochemical potentials. nih.gov | Uses renewable energy, avoids additional chemical reagents, potential for CO2 scavenging. nih.govacs.org |

| Safer Carbonylating Agents | N,N'-Carbonyldiimidazole (CDI), Amines | Typically mild, in standard organic solvents. nih.gov | Avoids highly toxic phosgene and its byproducts, solid reagent is easier to handle. nih.gov |

| Selenium-Assisted Carbonylation | Amines, Carbon Monoxide, Selenium (catalytic), O2 | Elevated temperature. oup.com | Can operate with a catalytic amount of selenium, high yields for cyclic ureas. oup.com |

| Zirconium(IV)-Catalyzed Exchange | Dialkyl Carbamates, Amines, Zr(IV) catalyst | Catalytic conditions. organic-chemistry.org | Avoids phosgene and isocyanates, good yields. organic-chemistry.org |

For the synthesis of this compound and related compounds, several sustainable solvent strategies are being explored:

Solvent-Free Synthesis : As demonstrated in the reaction of aliphatic amines with CO2, urea synthesis can sometimes be achieved without any solvent, which is the ideal green chemistry scenario. rsc.org This minimizes waste and simplifies product purification.

Aqueous Media : Water is an inexpensive, non-flammable, and environmentally safe solvent. "On-water" synthesis of unsymmetrical ureas from isocyanates and amines has been shown to be a facile and sustainable method, often allowing for simple product isolation by filtration and recycling of the water. organic-chemistry.org

Greener Organic Solvents : When an organic solvent is necessary, the focus is on replacing hazardous options like dichloromethane (B109758) and benzene (B151609) with more benign alternatives. Acetonitrile, for example, has been identified as a "greener" solvent that can provide a good balance between reaction conversion and selectivity in related syntheses. scielo.br

Ionic Liquids (ILs) : ILs are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, non-volatility, and recyclability. mdpi.com They have been successfully used as reaction media for the electrochemical synthesis of ureas from amines and CO2, where they can also play a role in activating CO2. nih.govacs.org

Flow Chemistry : Continuous flow reactors offer enhanced safety and efficiency, particularly for reactions involving hazardous intermediates or exothermic processes. ijsetpub.com This technology allows for precise control over reaction parameters, reduces solvent volume, and minimizes waste generation, making it a key tool for sustainable production. ijsetpub.com

The optimization of reaction media is a continuous process, with the goal of finding the most effective and environmentally responsible conditions for a given transformation. whiterose.ac.ukucla.edugithub.io

Table 2: Properties of Sustainable Solvent Systems for Urea Synthesis

| Solvent System | Key Properties | Advantages in Urea Synthesis |

| Solvent-Free | No solvent used. | Eliminates solvent waste, cost, and toxicity; simplifies purification. rsc.org |

| Water ("On-water") | Non-toxic, non-flammable, readily available. | Promotes chemoselectivity, simplifies product isolation via filtration, highly sustainable. organic-chemistry.org |

| Acetonitrile | Lower toxicity than chlorinated solvents or benzene. | Provides a good balance of reactivity and selectivity; considered a greener alternative. scielo.br |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties. | Acts as both solvent and catalyst, enhances CO2 solubility and activation, recyclable. nih.govmdpi.com |

| Continuous Flow | Reduced reactor volume, precise parameter control. | Improves safety, minimizes waste, enhances reaction efficiency and scalability. ijsetpub.com |

Chemical Reactivity and Mechanistic Investigations of 3 2 Aminoethyl 1 Ethylurea

Fundamental Chemical Reactions of Urea (B33335) and Amino Functional Groups

The reactivity profile of 3-(2-Aminoethyl)-1-ethylurea is a composite of the individual reactivities of its primary amino group and the urea moiety. These groups bestow upon the molecule distinct nucleophilic and electrophilic characteristics that govern its interactions.

The terminal primary amine (-NH2) group in this compound is a key center of reactivity. The nitrogen atom possesses a lone pair of electrons, making the amine group a potent nucleophile capable of donating this electron pair to an electron-deficient center. chemguide.co.ukiitk.ac.in This inherent nucleophilicity allows the molecule to participate in a wide array of chemical reactions.

Amines are generally more nucleophilic than corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair on nitrogen more available for donation. fiveable.me The nucleophilicity of amines is influenced by the number of alkyl substituents on the nitrogen atom. Primary amines (RNH2) are typically more nucleophilic than ammonia (B1221849) (NH3) because the electron-donating alkyl group increases the electron density on the nitrogen. iitk.ac.infiveable.me However, they are generally less nucleophilic than secondary amines (R2NH) in polar aprotic solvents. fiveable.me

The primary amine in this compound can react with various electrophiles. numberanalytics.com Common reactions include:

Alkylation: Reaction with alkyl halides to form secondary amines, which can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide linkages. chemguide.co.uk

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) after a subsequent dehydration step. fiveable.me

The distinction between basicity and nucleophilicity is crucial; when an amine reacts with a proton (H+), it acts as a Brønsted base, whereas its reaction with any other electrophilic atom defines its role as a nucleophile. masterorganicchemistry.com

Table 1: General Nucleophilicity Trends of Amines

| Amine Type | General Formula | Relative Nucleophilicity Order (in Polar Aprotic Solvents) | Key Factors |

|---|---|---|---|

| Ammonia | NH₃ | Less Nucleophilic than Primary Amines | No electron-donating alkyl groups. |

| Primary Amine | RNH₂ | More Nucleophilic than Ammonia | One electron-donating alkyl group increases electron density on nitrogen. fiveable.me |

| Secondary Amine | R₂NH | More Nucleophilic than Primary Amines | Two electron-donating alkyl groups further increase electron density. fiveable.me |

| Tertiary Amine | R₃N | Less Nucleophilic than Secondary Amines | Increased steric hindrance can impede reactions with electrophiles. masterorganicchemistry.com |

The urea moiety [-NH-C(=O)-NH-] exhibits dual electronic behavior. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the highly electronegative oxygen atom. This makes it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen, with its lone pairs of electrons, acts as a nucleophilic center or, more commonly, as a hydrogen bond acceptor. nih.govresearchgate.net The nitrogen atoms of the urea group are less nucleophilic than a primary amine because their lone pairs are delocalized by resonance with the adjacent carbonyl group.

Recent studies on heterogeneous catalysis for the urea oxidation reaction (UOR) highlight this dual nature. The electron-withdrawing carbonyl group is proposed to interact with nucleophilic domains on a catalyst surface, while the electron-donating amino groups adsorb onto electrophilic domains. rsc.orgrsc.org Under strongly acidic conditions, urea derivatives can be protonated, leading to the formation of highly reactive dicationic species known as superelectrophiles, which can react with even very weak nucleophiles. researchgate.net In some contexts, such as intramolecular nucleophilic vinylic substitution (SNV) reactions, the urea linkage itself can act as the electrophilic partner. nih.govresearchgate.net

Table 2: Electrophilic and Nucleophilic Sites of the Urea Functional Group

| Site | Character | Description of Reactivity | Typical Reactions |

|---|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | Susceptible to attack by nucleophiles due to the polarization of the C=O bond. | Nucleophilic addition, Hydrolysis (under acidic or basic conditions). evitachem.com |

| Carbonyl Oxygen (C=O) | Nucleophilic / H-Bond Acceptor | Lone pairs can act as a Lewis base or, more significantly, as a strong hydrogen bond acceptor. nih.gov | Coordination to Lewis acids, Hydrogen bonding. researchgate.net |

| Nitrogen Atoms (N-H) | Weakly Nucleophilic / H-Bond Donor | Lone pair delocalization reduces nucleophilicity compared to amines. Protons are acidic and act as hydrogen bond donors. nih.govnih.gov | Alkylation (requires strong conditions), Hydrogen bonding. nih.gov |

Influence of Molecular Interactions on Chemical Reactivity

Beyond covalent bond-making and bond-breaking, non-covalent forces, particularly hydrogen bonding, play a critical role in modulating the chemical reactivity of this compound.

The urea functional group is an exceptional hydrogen bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govmdpi.com This capability allows urea derivatives to form robust and directional hydrogen bonds, both intramolecularly (within the same molecule) and intermolecularly (between different molecules). chemimpex.com

These interactions are not merely structural; they actively influence chemical reactivity. numberanalytics.com

Substrate Preorganization: Intermolecular hydrogen bonds can assemble reactants into a well-defined orientation, which can lower the entropic cost of a reaction and facilitate the desired transformation. nih.gov

Transition State Stabilization: Hydrogen bonding can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. numberanalytics.com For example, a hydrogen bond to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Catalysis: Urea and thiourea (B124793) derivatives are widely used as hydrogen-bonding organocatalysts to activate substrates and control reaction pathways. numberanalytics.com

In this compound, the presence of both the urea moiety and the primary amine group provides multiple sites for hydrogen bonding. Intramolecular hydrogen bonding could occur between the primary amine and the urea's carbonyl oxygen, potentially influencing the molecule's conformation and the reactivity of both functional groups.

Reaction Mechanisms in Functional Group Transformations

The bifunctional nature of this compound, containing both a nucleophilic primary amine and a urea linkage within a flexible ethyl chain, makes it a prime candidate for intramolecular reactions leading to the formation of cyclic compounds.

The formation of heterocyclic structures from linear precursors containing appropriately spaced reactive groups is a fundamental concept in organic synthesis. In the case of this compound, the terminal amino group can act as an intramolecular nucleophile.

One plausible reaction pathway involves the intramolecular cyclization of the aminoethyl side chain onto the urea's electrophilic carbonyl carbon. This type of reaction, often promoted by heat or catalysts, would lead to the formation of a cyclic urea derivative, specifically a substituted 2-imidazolidinone ring system. Similar transformations have been observed where amino alcohols react with urea or carbon dioxide to yield cyclic urethanes and ureas. mdpi.com Research on cement additives also describes the formation of cyclic adducts from the reaction of aminoethyl piperazine (B1678402) with urea. epo.org

A related mechanistic pathway is observed in the bioactivation of haloethylnitrosoureas. These compounds alkylate a nucleophilic site on a DNA base, and a second intramolecular reaction occurs where a nitrogen atom from the DNA base attacks the haloethyl group to form a stable cyclic ethano adduct. nih.gov While the specific groups differ, the principle of a two-step sequence involving an intermolecular reaction followed by an intramolecular cyclization is relevant. For this compound, a reaction could first introduce an electrophilic center onto the primary amine, which could then be attacked by one of the urea nitrogens to form a piperazinone-type heterocycle.

These cyclization reactions are mechanistically significant as they demonstrate the ability of the molecule's functional groups to interact cooperatively, transforming a flexible acyclic compound into a more rigid heterocyclic structure.

Amidation and Thiourea Formation Reactions

The chemical structure of this compound features a primary amine, which serves as a reactive center for nucleophilic addition and substitution reactions. This functionality allows the molecule to readily participate in amidation and thiourea formation.

Amidation: The primary amino group of this compound can react with carboxylic acids or their activated derivatives (such as acid chlorides, anhydrides, or esters) to form a new amide linkage. This reaction typically proceeds via nucleophilic acyl substitution. For the reaction to occur with a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often required to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction of ethylenediamine (B42938) derivatives in amidation processes is a well-established synthetic route. mdpi.comoup.com The process results in the formation of a more complex amide, incorporating the ethylurea (B42620) backbone.

Thiourea Formation: The primary amine of this compound is also capable of reacting with isothiocyanates to yield N,N'-disubstituted thiourea derivatives. This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group (R-N=C=S). The synthesis of substituted thioureas from primary amines is a common and efficient chemical transformation. nih.govnih.govasm.org The resulting product would feature the ethylurea moiety linked to a thiocarbonyl group, which is further substituted by the organic group from the isothiocyanate. Various methods exist for this transformation, including reactions with carbon disulfide or thiophosgene, which can be adapted for amines like this compound. nih.govasm.org

| Reactant Class | Reagent Example | Product Type |

| Carboxylic Acid Derivative | Acetyl Chloride | N-Acyl-3-(2-aminoethyl)-1-ethylurea |

| Isothiocyanate | Phenyl isothiocyanate | N-Phenyl-N'-(2-(3-ethylureido)ethyl)thiourea |

Chemical Degradation Pathways and Stability

The stability of this compound is influenced by thermal, oxidative, and environmental factors, which can lead to its decomposition through various chemical pathways.

Thermal and Oxidative Degradation Processes

Thermal Degradation: Substituted ureas are known to undergo thermal decomposition. Theoretical and experimental studies on alkyl- and aryl-substituted ureas have shown that a primary decomposition pathway involves a retro-addition reaction, yielding an isocyanate and an amine. asm.orgresearchgate.nettandfonline.comtandfonline.com This process often occurs through a four-center pericyclic reaction mechanism. asm.orgresearchgate.nettandfonline.com For this compound, heating could lead to the cleavage of the C-N bond within the urea group.

Two primary thermal decomposition pathways are plausible:

Cleavage to form Ethyl isocyanate and N-(2-aminoethyl)amine (ethylenediamine) .

Cleavage to form (2-Isocyanatoethyl)amine and Ethylamine (B1201723) .

Initial bond fission is generally considered less competitive than these pericyclic reactions. researchgate.nettandfonline.com The relative stability of the resulting isocyanates and amines will influence the predominant pathway.

Oxidative Degradation: The this compound molecule contains functional groups susceptible to oxidation, primarily the primary and secondary amines of the ethylenediamine portion. The oxidative degradation of N-substituted ethylenediamines has been studied, revealing that the process can lead to C-N bond cleavage. oup.com For instance, the oxidation of N-ethylethylenediamine has been shown to produce degradation products such as acetaldehyde (B116499) and ethylamine, alongside various aldehyde and imine-containing species. oup.com The oxidation of ethylenediamine itself by strong oxidizing agents like permanganate (B83412) can yield smaller molecules like oxalate, formate, and ammonia, and can lead to complete mineralization to CO₂ under certain conditions. nih.gov

Therefore, the oxidative degradation of this compound is expected to target the ethylenediamine backbone, potentially leading to the formation of aldehydes, imines, and cleavage of the ethylenediamine C-C or C-N bonds.

| Stress Factor | Degradation Pathway | Potential Products |

| Thermal | Retro-addition of urea | Ethyl isocyanate, Ethylenediamine, (2-Isocyanatoethyl)amine, Ethylamine |

| Oxidative | C-N and C-C bond cleavage | Acetaldehyde, Ethylamine, Formaldehyde (B43269), Imines, Oxalate, Formate, Ammonia |

Chemical Transformation Products Under Environmental Conditions

Under typical environmental conditions, the transformation of this compound is expected to be governed by hydrolytic and microbial degradation processes.

Hydrolysis: The urea linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions, or by enzymes such as ureases. mdpi.comrsc.org The hydrolytic stability of ureas can be influenced by steric hindrance around the carbonyl group. nih.govscribd.com For this compound, hydrolysis would cleave the urea C-N bond, leading to the formation of smaller, more soluble amine and carbamate (B1207046) intermediates, which would likely decompose further. The primary hydrolysis products are expected to be:

Ethylamine

N-(2-aminoethyl)amine (ethylenediamine)

Carbon dioxide

Studies on urea-formaldehyde resins have investigated the hydrolytic stability and the release of formaldehyde under acidic conditions, highlighting the susceptibility of such structures to hydrolysis. researchgate.netresearchgate.net

Biodegradation: The biodegradability of ethylenediamine derivatives is a key factor in their environmental fate. nih.govnih.gov Research indicates that the degree of substitution on the nitrogen atoms significantly impacts microbial degradation. nih.govnih.gov Disubstituted ethylenediamines are generally considered to be more readily biodegradable ("potentially degradable") than tetra-substituted derivatives like EDTA, which are very stable. nih.govnih.gov

Given that this compound is a disubstituted ethylenediamine derivative (one nitrogen is part of the urea, the other is a primary amine), it is expected to be susceptible to microbial degradation. Microorganisms in soil and activated sludge can utilize ethylenediamine and its derivatives as a carbon and nitrogen source. asm.orgnih.govwikipedia.org The degradation pathway would likely involve the initial hydrolysis of the urea group, followed by the breakdown of the resulting ethylenediamine and ethylamine. Complete mineralization to carbon dioxide, water, and ammonia is a possible endpoint of biodegradation. herts.ac.uk

| Environmental Process | Key Pathway | Expected Transformation Products |

| Hydrolysis | Cleavage of urea linkage | Ethylamine, N-(2-aminoethyl)amine (ethylenediamine), Carbon dioxide |

| Biodegradation | Microbial metabolism | Ethylamine, N-(2-aminoethyl)amine (ethylenediamine), Ammonia, Carbon dioxide |

Advanced Spectroscopic and Chromatographic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Unambiguous Assignment via ¹H NMR and ¹³C NMR

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group (a triplet for the CH₃ and a quartet for the CH₂), the two methylene (B1212753) groups of the aminoethyl chain (appearing as multiplets), and the protons of the urea (B33335) and amine groups, which may appear as broad singlets. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon of the urea group would appear at a characteristic downfield shift. The carbons of the ethyl and aminoethyl groups would have distinct chemical shifts influenced by their proximity to the nitrogen atoms. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.1 (triplet) | ~15 |

| CH₂ (ethyl) | ~3.2 (quartet) | ~35 |

| NH (ethylurea) | ~5.5-6.5 (broad singlet) | - |

| C=O (urea) | - | ~160 |

| NH (urea) | ~5.5-6.5 (broad singlet) | - |

| CH₂ (aminoethyl, adjacent to urea) | ~3.3 (multiplet) | ~40 |

| CH₂ (aminoethyl, adjacent to amine) | ~2.8 (multiplet) | ~42 |

| NH₂ (amine) | Variable (broad singlet) | - |

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To confirm the connectivity of the atoms and finalize the structural assignment, two-dimensional (2D) NMR techniques are employed. researchgate.netustc.edu.cnyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals in the 3-(2-Aminoethyl)-1-ethylurea structure. For example, the triplet at ~1.1 ppm would show a correlation to the carbon signal at ~15 ppm, confirming their assignment to the ethyl CH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across heteroatoms like nitrogen and the carbonyl group. For instance, the protons of the ethyl CH₂ group (~3.2 ppm) would show a correlation to the carbonyl carbon (~160 ppm), confirming the N-ethylurea substructure. Similarly, protons on the aminoethyl chain would show correlations to the carbonyl carbon, elucidating the complete molecular assembly.

Table 2: Expected Key HMBC Correlations for this compound (Note: This table is predictive and based on established 2D NMR principles.)

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

| CH₂ (ethyl) | C=O (urea) | Confirms ethyl group is attached to a urea nitrogen. |

| CH₂ (aminoethyl, adjacent to urea) | C=O (urea) | Confirms the aminoethyl group is attached to the other urea nitrogen. |

| CH₂ (aminoethyl, adjacent to amine) | CH₂ (aminoethyl, adjacent to urea) | Confirms the ethylenediamine (B42938) backbone. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₁₃N₃O), HRMS would be used to confirm its molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₃N₃O |

| Calculated Monoisotopic Mass | 131.1059 g/mol |

| Expected HRMS [M+H]⁺ | 132.1131 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify compounds in complex matrices. researchgate.netresearchgate.netpublisso.de An LC system separates the components of a mixture, which are then introduced into the mass spectrometer. In tandem MS (MS/MS), a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce a characteristic pattern of daughter ions. This specific fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification even at low concentrations. This technique is particularly valuable in metabolomics, environmental analysis, and quality control. ddtjournal.comcdnsciencepub.com

Table 4: Predicted LC-MS/MS Fragmentation for this compound (Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for similar compounds.)

| Parent Ion [M+H]⁺ (m/z) | Predicted Fragment Ions (m/z) | Plausible Neutral Loss |

| 132.1 | 88.1 | Loss of ethyl isocyanate (CH₃CH₂NCO) |

| 132.1 | 72.1 | Cleavage of the urea C-N bond |

| 132.1 | 44.1 | Fragment corresponding to the aminoethyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a workhorse technique for the analysis of volatile and semi-volatile compounds. nih.govjasem.com.trnih.govshimadzu.com While this compound itself may have low volatility due to its polar nature and hydrogen bonding capabilities, GC-MS can be employed to analyze any volatile impurities, synthetic byproducts, or degradation products. unistra.fr Derivatization can also be used to increase the volatility of the compound, making it amenable to GC-MS analysis. The fragmentation patterns observed in the mass spectrometer provide structural information about the eluted compounds. libretexts.orgmiamioh.edu

Table 5: Potential Volatile Analytes in this compound Analysis by GC-MS

| Potential Analyte | Reason for Analysis | Expected Fragmentation Behavior |

| Ethyl isocyanate | Potential precursor or degradation product | Characteristic ions related to the ethyl group and the NCO moiety. |

| Ethylenediamine | Potential precursor or degradation product | Fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atoms. |

| Silylated derivative of this compound | To increase volatility for GC-MS | Fragmentation would be influenced by the silyl (B83357) groups, often showing characteristic ions from their loss. |

Complementary Spectroscopic Techniques for Material Characterization

Spectroscopic methods are crucial for confirming the identity and structural integrity of the purified this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum provides direct evidence for the urea and amine moieties. The N-H bonds of the primary amine and the urea group result in characteristic stretching vibrations in the 3200-3400 cm⁻¹ region. mdpi.com The most prominent feature for a urea derivative is the strong carbonyl (C=O) stretching vibration, known as the "Amide I" band, which typically appears between 1620 and 1680 cm⁻¹. mdpi.comtandfonline.com Its exact position is sensitive to hydrogen bonding. mdpi.com Another key feature is the "Amide II" band, arising from N-H bending and C-N stretching, which is found around 1515–1605 cm⁻¹. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3250 (broad) | N-H Stretch | Primary Amine (NH₂) & Urea (N-H) |

| 2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1640 (strong) | C=O Stretch (Amide I) | Urea |

| ~1570 (medium) | N-H Bend (Amide II) | Urea & Amine |

| ~1460 | C-N Stretch | Urea & Amine |

While this compound does not possess a strong chromophore in the visible region, its urea functionality absorbs in the far UV region. UV-Visible spectroscopy can be a valuable tool for monitoring reaction kinetics, such as hydrolysis or degradation studies. researchgate.net For example, the stability of the compound in acidic or basic aqueous solutions can be assessed by monitoring the change in UV absorbance over time.

In a typical kinetic experiment, the compound is dissolved in a buffered solution, and the UV spectrum is recorded at regular intervals. The hydrolysis of the urea moiety would lead to the formation of new species with different absorption characteristics, causing the absorbance at a specific wavelength (e.g., λₘₐₓ ≈ 215 nm) to decrease or shift. researchgate.net The rate of this change can be used to determine the reaction order and calculate the rate constant for the degradation process under the specified conditions. Derivative spectrophotometry can also be applied to resolve overlapping spectral bands and enhance the sensitivity of the analysis. ajpaonline.com

| Time (hours) | Absorbance at 215 nm |

|---|---|

| 0 | 0.850 |

| 1 | 0.795 |

| 2 | 0.743 |

| 4 | 0.651 |

| 8 | 0.512 |

| 12 | 0.408 |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.eduuni-mainz.de This technique provides unambiguous information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between a compound's structure and its physical and chemical properties. carleton.edu

A search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which is a non-trivial undertaking. uni-mainz.de

Should a suitable single crystal of this compound be obtained, SCXRD analysis would provide invaluable research findings. The process involves mounting a crystal on a goniometer and rotating it in a focused beam of monochromatic X-rays. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern of reflections, whose intensities and positions are recorded by a detector. carleton.edu Mathematical analysis of this diffraction pattern allows for the generation of an electron density map, from which the positions of individual atoms can be resolved. carleton.edu

The key structural insights that would be gained from a successful SCXRD study of this compound include:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-N, C=O, C-C) and angles would be determined, offering insight into the bonding environment and potential electronic effects.

Intermolecular Interactions: The crystal packing is dictated by non-covalent forces. SCXRD would elucidate the specific hydrogen bonding network, a critical feature for urea-containing compounds. The primary amine (-NH2), secondary amine (-NH-), and urea carbonyl (C=O) groups are all potential hydrogen bond donors and acceptors. The analysis would detail which groups are involved, the geometry of these bonds (donor-acceptor distances and angles), and how they assemble the molecules into a three-dimensional lattice.

The crystallographic data obtained would be presented in standardized tables, as illustrated below.

Illustrative Data Table 1: Crystal Data and Structure Refinement for this compound

This table represents the type of data that would be reported from an SCXRD experiment. The values are placeholders.

| Parameter | Value | Description |

| Empirical formula | C5H13N3O | The chemical formula of the compound. |

| Formula weight | 131.18 g/mol | The molar mass of the compound. |

| Temperature | 173(2) K | The temperature at which the diffraction data was collected. rsc.org |

| Wavelength | 0.71073 Å | The wavelength of the X-ray radiation used (typically Mo Kα). rsc.org |

| Crystal system | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space group | P2₁/c | The space group provides a detailed description of the symmetry elements within the unit cell. |

| Unit cell dimensions | a = 8.5(1) Åb = 12.2(2) Åc = 7.8(1) Åα = 90°β = 105.5(2)°γ = 90° | The lengths and angles of the smallest repeating unit of the crystal lattice. carleton.edu |

| Volume | 780(4) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.115 Mg/m³ | The calculated density of the crystal. |

| Goodness-of-fit on F² | 1.05 | An indicator of the quality of the structural refinement. |

| Final R indices [I>2σ(I)] | R1 = 0.045 | A measure of the agreement between the calculated and observed structure factors. |

Illustrative Data Table 2: Selected Bond Lengths and Angles for this compound

This table shows examples of the specific geometric parameters that would be determined. The values are chemically reasonable placeholders.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| O1-C1 | 1.25 |

| N1-C1 | 1.35 |

| N2-C1 | 1.36 |

| N2-C2 | 1.46 |

| N3-C4 | 1.47 |

| Bond Angles | |

| O1-C1-N1 | 122.0 |

| O1-C1-N2 | 121.5 |

| N1-C1-N2 | 116.5 |

| C1-N2-C2 | 123.0 |

| N2-C2-C3 | 111.0 |

| Torsion Angles | |

| C1-N2-C2-C3 | 175.0 |

| C2-C3-C4-N3 | -65.0 |

This detailed structural information is fundamental for computational modeling, understanding structure-activity relationships in medicinal chemistry, and explaining the material properties of the compound in its solid form.

Computational and Theoretical Investigations of 3 2 Aminoethyl 1 Ethylurea

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 3-(2-Aminoethyl)-1-ethylurea, these computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its fundamental chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. nih.govscispace.com It has become a popular tool in chemistry and physics for predicting molecular properties. nih.govscispace.comaps.org DFT calculations, often employing functionals like B3LYP, provide a detailed understanding of the electron density distribution, which is crucial for predicting a molecule's reactivity and stability. researchgate.netresearchid.co

In the context of urea (B33335) derivatives, DFT has been used to study electronic structure and predict reactivity. nih.gov For instance, DFT calculations can reveal how the substitution of different functional groups influences the electronic properties of the urea backbone. While specific DFT studies on this compound are not extensively documented in the provided results, the principles are transferable from studies on related molecules like ethylurea (B42620) and other urea derivatives. researchgate.netnih.gov These studies often involve analyzing the molecular electrostatic potential (MEP), which helps in identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchid.co

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. researchgate.netlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netlibretexts.orgajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the gap. researchgate.netnih.govresearchgate.net For example, in a study of a related urea derivative, (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. smolecule.com Similar calculations for this compound would provide valuable information about its electronic characteristics and reactivity. The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Urea Derivative

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.6 eV |

| HOMO-LUMO Gap | 5.2 eV |

Note: This data is for (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea and serves as an example of the type of data obtained from DFT calculations. smolecule.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that allow for the visualization and prediction of molecular interactions. These methods are particularly valuable in drug discovery and materials science for understanding how a molecule like this compound might interact with biological targets or other molecules.

In-Silico Analysis for Structure-Activity Relationship (SAR) Derivations

In-silico analysis, which includes techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is used to derive Structure-Activity Relationships (SAR). nih.govnih.govresearchgate.net SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.govresearchgate.net By systematically modifying the structure of a lead compound and observing the changes in activity, researchers can identify the key chemical features responsible for its effects. nih.gov

For urea derivatives, SAR studies have been crucial in optimizing their properties for various applications. For example, studies on urea-based inhibitors have shown that modifications to the side chains can significantly impact their binding affinity and selectivity for a target protein. nih.govnih.gov While specific SAR studies for this compound are not detailed in the provided search results, research on analogous compounds provides a framework for how such studies would be conducted. For instance, a study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs helped to define its pharmacophore for inhibiting ERK1/2. nih.govresearchgate.net

Prediction of Molecular Binding and Interaction Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. jscimedcentral.comf1000research.comuoa.gr The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" that estimates the binding energy. jscimedcentral.com

Docking studies on urea derivatives have been performed to understand their interactions with various biological targets. nih.govnih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net For this compound, docking studies could predict its potential binding partners and the specific amino acid residues involved in the interaction. This information is critical for designing more potent and selective molecules. For example, docking studies have been used to identify novel inhibitors for enzymes like Glycogen Synthase Kinase-3β and Staphylococcus epidermidis FtsZ. f1000research.comfrontiersin.org

Table 2: Example of Docking Study Results for a Urea Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Aromatase (3s7s) | Compound 6g | -8.6 | ALA306, THR310 |

| Cdc20 | Compound 20 | - | - |

| Cdc20 | Compound 27 | - | - |

Note: This table presents example data from docking studies on different urea derivatives to illustrate the type of information obtained. nih.govnih.gov The specific docking scores and interacting residues would be unique to each ligand-protein complex.

Conformational Analysis and Energetic Profiles

The three-dimensional shape or conformation of a molecule is critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Conformational analysis of urea derivatives, including ethylurea, has been performed using computational methods like DFT. researchgate.net These studies have identified stable conformers and the energy barriers between them. For alkylureas, anti and syn isomers are possible, with the anti form generally being more stable. researchgate.net The relative stability of these conformers can be influenced by intramolecular hydrogen bonding. researchgate.net

For this compound, the flexible ethyl and aminoethyl side chains would allow for a variety of conformations. A detailed conformational analysis would involve mapping the potential energy surface by rotating the single bonds and calculating the energy of each resulting conformation. This would reveal the lowest energy (most stable) conformations and the energetic profiles of the transitions between them. Such an analysis is crucial for understanding how the molecule might adopt a specific shape to fit into a binding site or participate in a chemical reaction. NMR spectroscopy, in conjunction with computational methods, is a powerful tool for studying the conformational behavior of such molecules in solution. researchgate.net

Applications of 3 2 Aminoethyl 1 Ethylurea As a Versatile Organic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-(2-Aminoethyl)-1-ethylurea, possessing both a nucleophilic primary amine and a urea (B33335) moiety capable of hydrogen bonding, makes it a valuable starting material for constructing intricate organic structures. chemimpex.com Its utility as a precursor is particularly evident in the synthesis of heterocyclic compounds and in facilitating specific types of chemical linkages.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many biologically active compounds, including pharmaceuticals and agrochemicals. kit.edu The primary amine of this compound can readily participate in cyclization reactions to form various heterocyclic rings. For instance, it can be used in reactions to create pyrazole (B372694) and pyrazolo[4,3-c]pyrazole derivatives. bioorganica.com.ua The synthesis of these heterocycles is a significant area of research due to their potential applications in medicinal chemistry. kit.edubioorganica.com.ua The general strategy involves the alkylation of appropriate starting materials with derivatives of 2-aminoethylamine, followed by cyclization to yield the desired heterocyclic framework. bioorganica.com.ua

The synthesis of various nitrogen-containing heterocycles like quinolines, pyridines, pyrazines, pyrroles, and indoles often relies on versatile building blocks. rsc.org The presence of both an amino group and a urea functionality in this compound provides multiple reaction sites for the construction of such complex ring systems.

Facilitation of Amide and Thiourea (B124793) Linkage Formation

The urea and thiourea moieties are crucial functional groups in medicinal chemistry, largely due to their ability to form stable hydrogen bonds with biological targets like proteins. nih.govmdpi.com The primary amine of this compound can react with carboxylic acids or their derivatives to form amide bonds, or with isothiocyanates to form thiourea linkages. nih.govmdpi.com

The formation of these linkages is a common strategy in the synthesis of bioactive molecules. For example, thiourea derivatives are incorporated into many tyrosine kinase inhibitors because of their hydrogen bonding capabilities within the ATP binding site of enzymes. mdpi.com The synthesis of diarylurea and thiourea derivatives often involves the reaction of an isocyanate or isothiocyanate with an aromatic amine. researchgate.net Similarly, this compound can be employed to introduce the ethylurea (B42620) moiety into a target molecule, thereby influencing its biological activity and properties.

Scaffold for Novel Chemical Entities in Pharmaceutical Research (Synthesis Focus)

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. bhsai.orgresearchgate.net The unique structure of this compound makes it an attractive scaffold for generating novel chemical entities with potential therapeutic applications. biosolveit.de

Intermediate in Drug Candidate Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure is incorporated into molecules designed to interact with specific biological targets. For instance, urea and thiourea derivatives are being investigated for their anti-aggregation activity against proteins implicated in neurodegenerative diseases. nih.gov The synthesis of these potential drug candidates often involves the reaction of an amine with an isocyanate or isothiocyanate to form the core urea or thiourea structure. nih.gov

Furthermore, complex molecules containing substituted pyridine (B92270) and urea moieties, which can be synthesized using precursors like this compound, are explored as potential kinase inhibitors and antimicrobial agents. smolecule.com The development of new anticancer agents also utilizes urea derivatives, such as 1-(4-(benzamido)phenyl)-3-arylureas, which have shown promising activity. nih.gov

Design of Functional Small Molecules

The design of functional small molecules for specific biological or material science applications often relies on building blocks that offer both structural rigidity and functional group handles for modification. This compound fits this description, enabling the synthesis of a diverse range of small molecules. chemimpex.com

Research has focused on synthesizing urea and thiourea derivatives for various biological activities, including their use as urease inhibitors and in the development of compounds targeting neurodegenerative diseases. nih.govmdpi.com For example, the synthesis of 1,4-diurea- and 1,4-dithiourea-substituted aromatic derivatives has been shown to selectively inhibit the formation of α-synuclein oligomers, which are associated with Parkinson's disease. acs.org The synthetic route to these molecules involves the reaction of aromatic anilines with diisocyanates or diisothiocyanates. acs.org

Integration into Polymeric and Supramolecular Architectures

The ability of the urea group to form strong, directional hydrogen bonds makes this compound a valuable component for constructing polymers and supramolecular assemblies. These larger structures are of interest for applications in materials science, such as the development of self-healing materials and novel coatings. semanticscholar.org

The urea functionality can act as a physical cross-linker in polymer chains, leading to materials with enhanced mechanical properties and thermal stability. In supramolecular chemistry, the self-assembly of molecules containing urea groups can lead to the formation of well-ordered, non-covalent structures. semanticscholar.org For instance, research into reprocessable and recyclable crosslinked poly(urea-urethane)s utilizes the dynamic exchange of amine/urea bonds. researchgate.net While direct studies incorporating this compound into such polymers are not widely documented, its structural motifs are relevant to this field. The synthesis of 1D polymeric copper(II) complexes with related 1-amidino-O-alkylurea ligands demonstrates the coordinating ability of such urea derivatives, which can be extended to form polymeric chains. tandfonline.com

Monomer in Polymerization Reactions for Controlled Polymer Structures

This compound is a versatile organic building block that can be utilized as a monomer in various polymerization reactions to create polymers with controlled and well-defined structures. chemimpex.comcymitquimica.com Its utility as a monomer stems from the presence of two distinct reactive sites: a primary amine (-NH2) and a secondary amine within the urea moiety (-NH-). These functional groups allow it to participate in step-growth polymerization processes, leading to the formation of polyureas or other related polymer architectures.

The primary amine group provides a reactive site for condensation reactions with a variety of electrophilic comonomers. For instance, it can react with diisocyanates, diacyl chlorides, or dicarboxylic acids to form polyureas, polyamides, or polyamide-ureas, respectively. The ethyl substituent on the urea nitrogen can influence the solubility and processing characteristics of the resulting polymer by introducing a degree of asymmetry and disrupting interchain packing.

The structure of this compound allows for the synthesis of polymers with regularly spaced hydrogen-bonding urea groups along the polymer backbone. This feature is crucial for controlling the secondary structure of the polymer chains and promoting interchain associations. These hydrogen bonds can act as physical crosslinks, enhancing the mechanical properties and thermal stability of the material. The ability of urea groups to form strong, directional hydrogen bonds is a well-established principle in the design of self-healing and mechanically robust polymers. researchgate.netcore.ac.uk

The controlled nature of the polymer structures arises from the defined spacing of the functional groups in the monomer. This regularity is translated into the final polymer, allowing for predictable material properties. The resulting polymers can be designed to have specific thermal and mechanical properties by careful selection of the comonomer. For example, using a rigid aromatic diisocyanate as a comonomer would lead to a more rigid and thermally stable polymer, while a flexible aliphatic diisocyanate would result in a more elastomeric material.

Below is a table summarizing the potential polymerization reactions involving this compound and the resulting polymer types:

| Comonomer Type | Reactive Group | Resulting Polymer Linkage | Potential Polymer Type |

| Diisocyanate | -NCO | Urea | Polyurea |

| Diacyl Chloride | -COCl | Amide | Polyamide-urea |

| Dicarboxylic Acid | -COOH | Amide | Polyamide-urea |

| Diepoxide | Epoxide Ring | β-amino alcohol | Poly(β-amino alcohol)-urea |

Components in Supramolecular Systems (Implied by H-bonding role)

The molecular architecture of this compound, specifically the presence of the urea functional group, strongly implies its utility as a building block in the construction of supramolecular systems. The urea moiety is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature allows for the formation of strong and directional intermolecular hydrogen bonds, which are the cornerstone of supramolecular chemistry. chemimpex.com

The urea group can form a variety of hydrogen-bonding patterns, most notably a bifurcated hydrogen bond where the two N-H groups of one urea molecule interact with the carbonyl oxygen of another. This leads to the formation of well-ordered, one-dimensional hydrogen-bonded tapes or ladders, which can further assemble into higher-order structures like fibers, ribbons, and gels. The formation of such extended hydrogen-bonded networks is a key principle in the design of low molecular weight gelators and other self-assembling materials. dur.ac.uk

The primary amino group at the terminus of the ethyl chain provides an additional site for interaction or further functionalization. This primary amine can participate in its own hydrogen-bonding interactions or can be used as a handle to attach other molecular components, such as chromophores, redox-active units, or biologically active molecules. This allows for the design of complex supramolecular architectures with tailored functions. The basic nature of the amino group also allows it to act as a proton acceptor, enabling pH-responsive behavior in the resulting supramolecular assembly. cymitquimica.com

The combination of the strong hydrogen-bonding urea group and the reactive primary amine makes this compound a valuable component for creating a variety of supramolecular structures. These can range from simple dimeric complexes to complex, multi-component assemblies and extended networks. The predictable nature of urea-based hydrogen bonding allows for a rational design approach to new supramolecular materials with applications in areas such as sensing, catalysis, and controlled release.

The table below outlines the key structural features of this compound that contribute to its role in supramolecular systems.

| Structural Feature | Supramolecular Role | Potential Interactions | Resulting Supramolecular Structures |

| Urea Moiety | Primary H-bonding site | Intermolecular N-H···O=C hydrogen bonds | 1D tapes, fibers, gels, liquid crystals |

| Primary Amine | Secondary interaction/functionalization site | Hydrogen bonding, protonation, covalent modification | Functionalized assemblies, pH-responsive systems |

| Ethyl Group | Steric and solubility modifier | van der Waals interactions | Influences packing and morphology of assemblies |

Biochemical Interactions and Molecular Mechanism Studies in Vitro Research Only

Molecular Recognition and Binding Affinity Assays

Quantitative Assessment of Ligand-Target Interactions

No publicly available studies have reported on the quantitative assessment of the binding affinity of 3-(2-Aminoethyl)-1-ethylurea to any specific biological target. Data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays, which are crucial for determining dissociation constants (Kd) and association/dissociation rates, could not be located for this compound.

Enzyme Inhibition and Allosteric Modulation Studies

Investigation of Enzyme Kinetics and Catalytic Mechanisms

There are no available research articles detailing the investigation of the enzyme kinetics or the catalytic mechanisms affected by this compound. Information regarding its potential to act as a competitive, non-competitive, or uncompetitive inhibitor against any enzyme is not documented.

Inhibition of Specific Enzyme Classes (e.g., kinases, methyltransferases)

While derivatives of urea (B33335) are known to target various enzyme classes, no specific in vitro screening data or detailed inhibitory studies have been published for this compound against specific kinases, methyltransferases, or other enzyme classes. Consequently, IC50 or Ki values for this compound are not available.

Urease Mimetic Activity and Urea Cleavage Kinetics

No studies were found that investigated the potential urease mimetic activity of this compound or its kinetics of urea cleavage.

Cell-Based Assays for Mechanistic Understanding in In Vitro Models

There is a lack of published research on the effects of this compound in in vitro cell-based models. Therefore, information regarding its cellular mechanism of action, effects on signaling pathways, or phenotypic outcomes in cell-based assays is not available.

Based on the conducted research, there is no specific in vitro data available for the compound “this compound” corresponding to the detailed outline provided in your request. The scientific literature accessible through the search results contains information on related but structurally distinct compounds, such as ethylenediurea (EDU) derivatives, N-phenyl-N'-(2-ethyl)ureas, and N-nitroso-N-ethylurea.

Providing information on these related compounds would violate the strict instruction to focus solely on "this compound". Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified outline for this exact chemical compound.

Chemical Fate and Environmental Transformations

Pathways of Degradation in Chemical Processes

The degradation of 3-(2-Aminoethyl)-1-ethylurea in chemical processes is influenced by factors such as temperature, pressure, and the presence of other chemical species like carbon dioxide and oxygen. The primary degradation routes are expected to involve thermal decomposition and oxidative reactions, particularly within the operational conditions of amine-based systems.

In amine-based systems used for gas treating, such as CO2 capture, a variety of degradation products are formed from the primary amine solvents. While direct evidence for the formation of this compound as a byproduct is not extensively documented in publicly available literature, its structure suggests potential formation from the reaction of ethylenediamine (B42938) (EDA) or its derivatives with urea (B33335) or isocyanates. Thermal degradation of aqueous ethylenediamine in the presence of CO2 is known to produce ureas, such as 1,3-bis(2-aminoethyl)urea, and cyclic compounds like 2-imidazolidone nih.govresearchgate.net. The reaction proceeds through an isocyanate intermediate, which can then react with another amine nih.gov. It is plausible that under certain process conditions, a similar reaction could occur between an ethyl isocyanate species and an aminoethyl group from another molecule, or vice-versa, leading to the formation of this compound.

Theoretical studies on the thermal decomposition of alkyl-ureas suggest that the primary pathway involves a four-center pericyclic reaction, yielding a substituted isocyanate and an amine nih.gov. Applying this to this compound, two primary thermal degradation pathways can be postulated:

Pathway A: Cleavage of the C-N bond between the carbonyl group and the ethylamino group, leading to the formation of ethyl isocyanate and ethylenediamine.

Pathway B: Cleavage of the C-N bond between the carbonyl group and the aminoethyl group, resulting in aminoethyl isocyanate and ethylamine (B1201723).